(R)-3-Ethoxy-pyrrolidine hydrochloride

Chiral Resolution Stereoselective Synthesis Medicinal Chemistry

(R)-3-Ethoxy-pyrrolidine hydrochloride (CAS 164790-65-2) is a chiral, non-racemic pyrrolidine derivative supplied as the hydrochloride salt to enhance handling and aqueous solubility in synthetic workflows. The compound features a saturated five-membered nitrogen heterocycle with an (R)-configured ethoxy substituent at the 3-position.

Molecular Formula C6H14ClNO
Molecular Weight 151.634
CAS No. 164790-65-2
Cat. No. B600090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Ethoxy-pyrrolidine hydrochloride
CAS164790-65-2
Molecular FormulaC6H14ClNO
Molecular Weight151.634
Structural Identifiers
SMILESCCOC1CCNC1.Cl
InChIInChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
InChIKeyVHSSBFJFGPYMNJ-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Ethoxy-pyrrolidine hydrochloride CAS 164790-65-2: Technical Baseline and Procurement Reference for Chiral Pyrrolidine Building Blocks


(R)-3-Ethoxy-pyrrolidine hydrochloride (CAS 164790-65-2) is a chiral, non-racemic pyrrolidine derivative supplied as the hydrochloride salt to enhance handling and aqueous solubility in synthetic workflows [1]. The compound features a saturated five-membered nitrogen heterocycle with an (R)-configured ethoxy substituent at the 3-position . As an enantiopure secondary amine building block, it is employed in medicinal chemistry and pharmaceutical research for the construction of more complex, stereochemically defined molecules , distinguishing it from racemic mixtures or the opposite enantiomer which may lead to different biological outcomes. The hydrochloride form (MW 151.63 g/mol) is preferred over the free base for its improved stability and ease of use in standard laboratory protocols [1].

Why (R)-3-Ethoxy-pyrrolidine hydrochloride Cannot Be Directly Substituted by In-Class Pyrrolidine Analogs


Direct substitution of (R)-3-Ethoxy-pyrrolidine hydrochloride with other 3-substituted pyrrolidines or the (S)-enantiomer is not chemically or pharmacologically equivalent due to fundamental differences in stereochemistry and physicochemical properties . Chirality at the 3-position is critical; the (R)- and (S)-enantiomers are distinct chemical entities that can exhibit divergent binding affinities, pharmacokinetic profiles, and biological activities when incorporated into a target molecule . Furthermore, the ethoxy group confers specific steric and electronic characteristics distinct from hydroxyl, methoxy, or unsubstituted analogs, leading to different reactivity in synthetic sequences and altered molecular interactions in biological systems. The data below quantifies these critical differentiators.

Quantitative Differentiation of (R)-3-Ethoxy-pyrrolidine hydrochloride (CAS 164790-65-2) Against Closest Analogs


Enantiomeric Purity: A Critical Differentiator in Chiral Synthesis

The (R)-enantiomer, as the hydrochloride salt (CAS 164790-65-2), is offered at a minimum purity of 95% . Crucially, while the specific enantiomeric excess (ee) is often not listed on commercial datasheets, the availability of the specific enantiomer is the primary differentiator from the racemic mixture. Using a single enantiomer is essential for controlling stereochemistry in drug candidates, whereas a racemic mixture introduces complexity and potential for off-target effects from the undesired enantiomer .

Chiral Resolution Stereoselective Synthesis Medicinal Chemistry

Solubility and Handling: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of (R)-3-ethoxypyrrolidine exhibits significantly improved water solubility compared to its free base counterpart . For instance, the predicted aqueous solubility of the free base (R)-3-ethoxypyrrolidine is 158 g/L, while the hydrochloride salt is described as 'more soluble in water' and 'miscible with water' due to its ionic nature .

Pharmaceutical Formulation Chemical Synthesis Reagent Handling

Physicochemical Differentiation: Ethoxy vs. Methoxy Pyrrolidine Analogs

The substitution of an ethoxy group for a methoxy group on the pyrrolidine ring results in quantifiable changes to lipophilicity and steric bulk, key parameters in drug design. The ethoxy analog introduces an additional methylene unit, which is known to increase LogP and molecular volume compared to the methoxy analog .

SAR Studies Lead Optimization Physicochemical Property

Procurement Reliability: Commercial Availability and Quality Control

(R)-3-Ethoxy-pyrrolidine hydrochloride (CAS 164790-65-2) is readily available from multiple reputable global suppliers with catalog specifications, ensuring supply chain reliability and consistent quality . In contrast, the (S)-enantiomer hydrochloride with the same CAS number is listed by a different set of vendors, and availability may vary . The product is offered with a minimum purity specification of 95% .

Supply Chain Quality Assurance Catalog Sourcing

Optimal Research and Industrial Application Scenarios for (R)-3-Ethoxy-pyrrolidine hydrochloride


Chiral Building Block for Asymmetric Synthesis

Employ (R)-3-Ethoxy-pyrrolidine hydrochloride as a defined chiral secondary amine building block in the stereoselective synthesis of pharmaceutical candidates. Its enantiomeric purity is critical for constructing single-enantiomer drug molecules, where the (S)-enantiomer or racemic mixture would be unsuitable .

Development of CNS-Targeting Therapeutics

Use this compound as an intermediate in the synthesis of central nervous system (CNS)-active agents. Its chiral pyrrolidine core is a privileged scaffold in neuroscience drug discovery, and the hydrochloride salt form facilitates aqueous reaction conditions typical of such syntheses [1].

Lead Optimization in Medicinal Chemistry Programs

Incorporate (R)-3-Ethoxy-pyrrolidine hydrochloride into structure-activity relationship (SAR) studies to explore the impact of the ethoxy substituent on target binding affinity and pharmacokinetic properties. The compound's distinct lipophilicity and steric profile, compared to methoxy or hydroxyl analogs, provides a valuable tool for optimizing lead compounds .

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